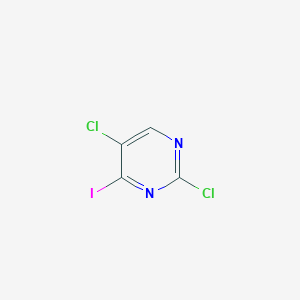![molecular formula C7H7Br2N3 B6282404 6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide CAS No. 2309457-98-3](/img/new.no-structure.jpg)
6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide is a chemical compound with the molecular formula C₇H₇Br₂N₃. It is a derivative of imidazo[1,2-a]pyrazine, characterized by the presence of bromine and methyl groups. This compound is widely used in scientific research and various industries due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide typically involves the bromination of 2-methylimidazo[1,2-a]pyrazine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 6-azido-2-methylimidazo[1,2-a]pyrazine, while oxidation with potassium permanganate produces 6-bromo-2-methylimidazo[1,2-a]pyrazine N-oxide .
科学的研究の応用
6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyrazine core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
6-bromoimidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
6-bromo-8-methylimidazo[1,2-a]pyridine: Another derivative with a different substitution pattern.
Uniqueness
6-bromo-2-methylimidazo[1,2-a]pyrazine hydrobromide is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
2309457-98-3 |
|---|---|
分子式 |
C7H7Br2N3 |
分子量 |
293 |
純度 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



